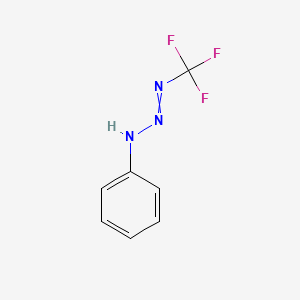
4-(1,2,3-Selenadiazol-4-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,2,3-Selenadiazol-4-yl)aniline is an organoselenium compound that features a selenadiazole ring attached to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3-Selenadiazol-4-yl)aniline typically involves the formation of the selenadiazole ring followed by its attachment to the aniline group. One common method involves the reaction of 4-aminoacetophenone with phenol derivatives to form semicarbazone derivatives. These derivatives are then converted into the corresponding selenadiazoles using selenium dioxide in cold glacial acetic acid . Another method involves the oxidation of ethyl 4-acetyl-5-methyl-2-furoate with selenium dioxide to form ethyl 4-(1,2,3-selenadiazol-4-yl)-5-methyl-2-furoate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,2,3-Selenadiazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The selenadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the selenadiazole ring or the aniline group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with selenium dioxide can yield selenadiazole derivatives, while substitution reactions can introduce different functional groups onto the aniline or selenadiazole ring.
Aplicaciones Científicas De Investigación
4-(1,2,3-Selenadiazol-4-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organoselenium compounds.
Biology: The compound has shown potential antibacterial and antifungal activities.
Medicine: Some derivatives of selenadiazoles have been investigated for their antitumor properties.
Industry: The unique properties of selenadiazoles make them useful in materials science and nanotechnology.
Mecanismo De Acción
The mechanism of action of 4-(1,2,3-Selenadiazol-4-yl)aniline involves its interaction with molecular targets and pathways within biological systems. The selenadiazole ring can interact with various enzymes and proteins, potentially disrupting their normal function. This interaction can lead to antibacterial, antifungal, or antitumor effects, depending on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1,2,3-Selenadiazol-4-yl)-5-methyl-2-furoate
- 4-Methyl-1,2,3-selenadiazole-5-carboxylic acid amides
Uniqueness
4-(1,2,3-Selenadiazol-4-yl)aniline is unique due to its specific combination of a selenadiazole ring and an aniline group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Propiedades
Número CAS |
121180-50-5 |
|---|---|
Fórmula molecular |
C8H7N3Se |
Peso molecular |
224.13 g/mol |
Nombre IUPAC |
4-(selenadiazol-4-yl)aniline |
InChI |
InChI=1S/C8H7N3Se/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H,9H2 |
Clave InChI |
KTBNAJCJNIKFSV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C[Se]N=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


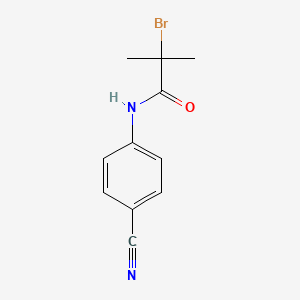
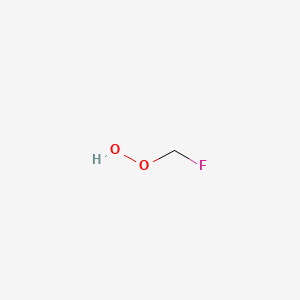
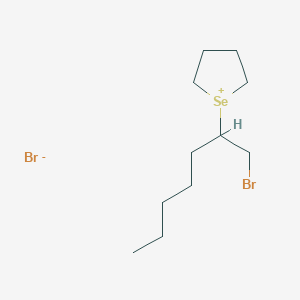
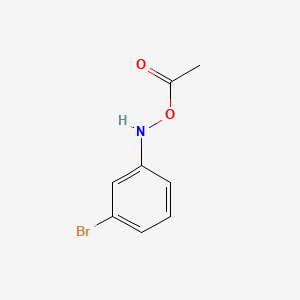
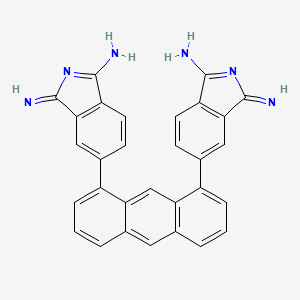

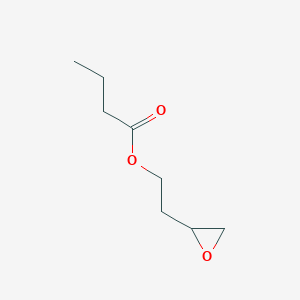

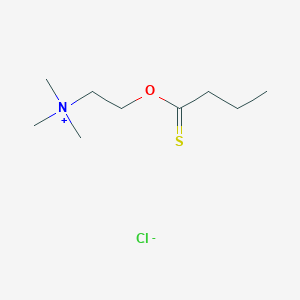
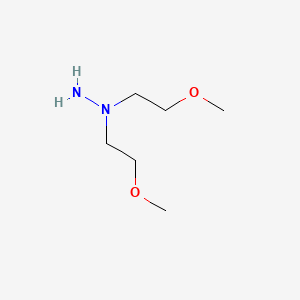
![4-(4-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14287665.png)
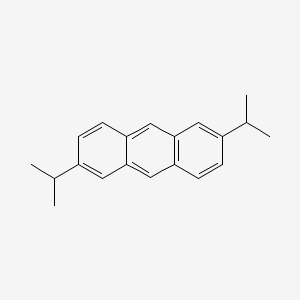
![4,4'-{[2-Hydroxy-5-(2-phenylpropan-2-yl)-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B14287673.png)
